



# Application Notes and Protocols: Polysomnography (PSG) Analysis Following SB649868 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SB-649868 |           |
| Cat. No.:            | B1680840  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analysis of polysomnography (PSG) data following the administration of **SB-649868**, a dual orexin receptor antagonist. This document includes a summary of quantitative PSG changes observed in clinical trials, detailed experimental protocols for conducting PSG studies, and visualizations of the underlying signaling pathway and experimental workflow.

#### Introduction

**SB-649868** is a dual orexin receptor antagonist that has been investigated for the treatment of insomnia.[1] It competitively blocks the binding of the wake-promoting neuropeptides orexin-A and orexin-B to their receptors, OX1R and OX2R.[2][3] This antagonism of the orexin system leads to a reduction in wakefulness and promotion of sleep.[3] Polysomnography (PSG), the gold-standard for objective sleep measurement, has been a primary tool in evaluating the efficacy of **SB-649868** in clinical trials.[4][5]

### **Data Presentation: Quantitative PSG Analysis**

The following tables summarize the dose-dependent effects of **SB-649868** on key PSG parameters as observed in clinical studies involving patients with primary insomnia and healthy volunteers in a situational insomnia model.



Table 1: Effects of SB-649868 on Sleep Parameters in Patients with Primary Insomnia[4]

| PSG<br>Parameter                  | Placebo | SB-649868 (10<br>mg)      | SB-649868 (30<br>mg)      | SB-649868 (60<br>mg)      |
|-----------------------------------|---------|---------------------------|---------------------------|---------------------------|
| Total Sleep Time<br>(TST)         | -       | Increase of 22.4<br>min   | Increase of 49.7<br>min   | Increase of 69.8          |
| Wake After Sleep<br>Onset (WASO)  | -       | Not significant           | Decrease of 18.4 min      | Decrease of 29.0 min      |
| Latency to Persistent Sleep (LPS) | -       | Decrease of 26.1          | Decrease of 33.0<br>min   | Decrease of 43.7          |
| REM Sleep<br>(minutes)            | -       | Dose-dependent increase   | Dose-dependent increase   | Dose-dependent increase   |
| REM Sleep<br>Latency              | -       | Dose-dependent reduction  | Dose-dependent reduction  | Dose-dependent reduction  |
| Stage 2 Sleep<br>(minutes)        | -       | Dose-dependent increase   | Dose-dependent increase   | Dose-dependent increase   |
| Slow Wave<br>Sleep (SWS)          | -       | No significant difference | No significant difference | No significant difference |

Table 2: Effects of SB-649868 on Sleep Parameters in a Situational Insomnia Model[6][7]



| PSG Parameter                        | Placebo | SB-649868 (10 mg)     | SB-649868 (30 mg)     |
|--------------------------------------|---------|-----------------------|-----------------------|
| Total Sleep Time<br>(TST)            | -       | Increase of 17 min    | Increase of 31 min    |
| Wake After Sleep<br>Onset (WASO)     | -       | Not significant       | Decrease of 14.7 min  |
| Latency to Persistent<br>Sleep (LPS) | -       | Significant reduction | Significant reduction |
| REM Sleep Duration                   | -       | Not significant       | Increased             |
| REM Sleep Latency                    | -       | Decrease of 20.1 min  | Decrease of 34.0 min  |
| Slow Wave Sleep<br>(SWS)             | -       | No effect             | No effect             |

# Experimental Protocols Protocol 1: Polysomnography (PSG) Recording

This protocol is based on the standardized methods used in clinical trials and aligns with the guidelines from the American Academy of Sleep Medicine (AASM).[8][9]

- 1. Participant Preparation:
- Participants should arrive at the sleep laboratory in the evening, at least 2 hours before their habitual bedtime.
- To ensure signal quality, the participant's skin should be cleaned with a mild abrasive and then cleansed with alcohol at the electrode sites.
- Electrodes are applied using a conductive paste and secured.
- 2. PSG Montage: A standard PSG montage should be used to record the following physiological signals:
- Electroencephalogram (EEG): At a minimum, three EEG channels (e.g., F4-M1, C4-M1, O2-M1) to monitor brain wave activity.



- Electrooculogram (EOG): Two channels to detect eye movements, with electrodes placed at the outer canthus of each eye (one slightly above and one slightly below the horizontal).
- Electromyogram (EMG): At least one channel with electrodes placed on the chin to monitor muscle tone. Additional EMG channels on the legs can be used to assess for periodic limb movements.
- Electrocardiogram (ECG): A single-lead ECG to monitor heart rate and rhythm.
- · Respiratory Monitoring:
  - Nasal and/or oral airflow sensors (thermistor or pressure transducer).
  - Thoracic and abdominal respiratory effort belts.
  - Pulse oximeter for measuring arterial oxygen saturation (SpO2).
- Audio-Visual Recording: Continuous audio and video recording to document snoring, body position, and any unusual behaviors during sleep.
- 3. Data Acquisition:
- Data is acquired and digitized using a polysomnography system that meets AASM technical specifications.[8]
- Signal calibration is performed before the recording begins.
- The recording is monitored in real-time by a trained sleep technologist to ensure data quality and patient safety.

### **Protocol 2: PSG Data Analysis and Sleep Scoring**

- 1. Sleep Stage Scoring:
- Sleep is scored in 30-second epochs according to the Rechtschaffen and Kales (R&K)
   criteria or the more recent AASM scoring manual.[10][11][12] The AASM guidelines are the
   current standard.



- · Sleep stages are classified as:
  - Wake (W)
  - Non-REM Stage 1 (N1)
  - Non-REM Stage 2 (N2)
  - Non-REM Stage 3 (N3, also known as slow-wave sleep)
  - REM Stage (R)
- 2. Respiratory Event Scoring:
- Apneas, hypopneas, and respiratory effort-related arousals (RERAs) are scored according to AASM guidelines.
- 3. Arousal and Limb Movement Scoring:
- Arousals and periodic limb movements are scored based on established criteria.
- 4. Calculation of PSG Parameters: The following key PSG parameters are calculated from the scored data:
- Total Sleep Time (TST): The total duration of N1, N2, N3, and R sleep.
- Wake After Sleep Onset (WASO): The total time spent awake after the initial onset of persistent sleep.
- Latency to Persistent Sleep (LPS): The time from lights out to the first 20 consecutive epochs
  of sleep.
- Sleep Efficiency (SE): (TST / Time in Bed) x 100%.
- Sleep Stage Percentages: The percentage of TST spent in each sleep stage (N1, N2, N3, R).
- REM Sleep Latency: The time from persistent sleep onset to the first epoch of REM sleep.



# Visualizations Orexin Signaling Pathway and SB-649868 Mechanism of Action



Click to download full resolution via product page

Caption: Orexin signaling pathway and the antagonistic action of SB-649868.

## **Experimental Workflow for PSG Analysis**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. American Academy of Sleep Medicine Guidelines, 2018 [ijhns.com]
- 3. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A molecular network map of orexin-orexin receptor signaling system PMC [pmc.ncbi.nlm.nih.gov]
- 8. pulmo-ua.com [pulmo-ua.com]
- 9. aasm.org [aasm.org]
- 10. jcsm.aasm.org [jcsm.aasm.org]
- 11. ijsm.in [ijsm.in]
- 12. dbc.fmed.edu.uy [dbc.fmed.edu.uy]
- To cite this document: BenchChem. [Application Notes and Protocols: Polysomnography (PSG) Analysis Following SB-649868 Treatment]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1680840#polysomnography-psg-analysis-after-sb-649868-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com